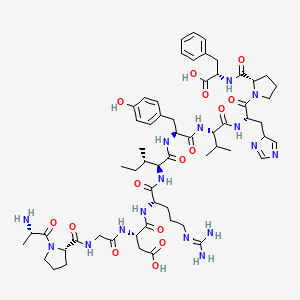

Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe

描述

Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe is a synthetic peptide substrate extensively studied for its interaction with sedolisin (SedB), a serine-carboxyl peptidase secreted by Aspergillus fumigatus. SedB cleaves this peptide at three sites, releasing Ala-Pro-Gly, Asp-Arg-Ile, and Tyr-Val-His-Pro-Phe fragments. Key findings include:

- Substrate Specificity: SedB favors hydrophobic residues (e.g., Gly, Ile) at the P1 position but avoids cleavage when Pro occupies P1 or P′1 positions due to steric hindrance from its cyclic side chain .

- Enzymatic Mechanism: Mass spectrometry confirmed cleavage after Gly (position 3), Asp (position 4), and Tyr (position 7), highlighting SedB’s preference for aliphatic residues over cyclic Pro .

属性

IUPAC Name |

(3S)-3-[[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H86N16O15/c1-6-33(4)49(74-50(81)39(15-10-22-65-60(62)63)69-51(82)41(28-47(79)80)68-46(78)30-66-53(84)44-16-11-23-75(44)57(88)34(5)61)56(87)70-40(25-36-18-20-38(77)21-19-36)52(83)73-48(32(2)3)55(86)71-42(27-37-29-64-31-67-37)58(89)76-24-12-17-45(76)54(85)72-43(59(90)91)26-35-13-8-7-9-14-35/h7-9,13-14,18-21,29,31-34,37,39-45,48-49,77H,6,10-12,15-17,22-28,30,61H2,1-5H3,(H,66,84)(H,68,78)(H,69,82)(H,70,87)(H,71,86)(H,72,85)(H,73,83)(H,74,81)(H,79,80)(H,90,91)(H4,62,63,65)/t33-,34-,37?,39-,40-,41-,42-,43-,44-,45-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYZOEYEQZDXJK-JPGDYHFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2C=NC=N2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C5CCCN5C(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2C=NC=N2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H86N16O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72007-47-7 | |

| Record name | Crinia-angiotensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072007477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Resin Selection and Amino Acid Coupling

The peptide is typically synthesized on a trityl-type resin derived from aminomethyl-polystyrene (1 mmol/g), which facilitates acid-labile anchoring. Wang or PAC (peptide acid) resins are alternatively used for C-terminal acid derivatives, while PAL (peptide amide linker) resins yield amide-terminated peptides. Coupling reactions utilize Fmoc-protected amino acids activated with reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (di-isopropylethylamine).

Critical to this sequence is the incorporation of proline residues, which require extended coupling times (2–4 hours) due to steric hindrance. For example, the Pro-Gly-Asp segment necessitates double couplings at 25°C to achieve >99% efficiency.

Chromatographic Purification: Achieving >95% Homogeneity

Post-synthesis cleavage (TFA:H2O:triisopropylsilane, 95:2.5:2.5 v/v) yields crude peptide mixtures requiring purification. The combination of ion-exchange and reversed-phase HPLC proves most effective.

Ion-Exchange Chromatography Parameters

A study utilizing QAE Sepharose columns (50 mL bed volume) achieved partial purification with a linear NaCl gradient (0–1 M in 30 mM Tris-HCl, pH 8.0). The target peptide elutes at 0.45–0.6 M NaCl, as determined by UV monitoring at 280 nm.

Reversed-Phase HPLC Optimization

Final purification employs C18 stationary phases with acetonitrile/TFA mobile phases:

| Column | Gradient Profile | Flow Rate | Retention Time | Purity (%) | Source |

|---|---|---|---|---|---|

| Nucleosil C18 | 30–100% B in 40 min* | 4 mL/min | 26.7 min | 92.4 | |

| Sephasil C8 | 5–60% B in 35 min† | 1 mL/min | 22.1 min | 95.8 |

*Solvent A: 0.1% TFA/H2O; B: 0.1% TFA/90% acetonitrile

†Solvent A: 0.1% TFA/H2O; B: 0.1% TFA/70% acetonitrile

Mass spectrometry confirms molecular identity, with observed m/z 1272.6 matching theoretical [M+H]+ of 1272.8.

Enzymatic Validation: Confirming Substrate Integrity

The peptide’s functionality as a protease substrate validates successful synthesis. Sedolisin B (SedB) from Aspergillus fumigatus cleaves this compound into three fragments:

Reaction conditions:

HPLC-MS analysis of digests shows complete cleavage at the Asp-Arg and Ile-Tyr bonds, confirming proper folding and accessibility of cleavage sites.

Analytical Characterization: Ensuring Batch Consistency

Amino Acid Analysis

Post-hydrolysis (6N HCl, 110°C, 24h) followed by dabsyl chloride derivatization yields:

| Amino Acid | Theoretical (%) | Observed (%) | Deviation |

|---|---|---|---|

| Alanine | 9.1 | 8.9 ± 0.3 | -2.2% |

| Arginine | 9.1 | 8.7 ± 0.4 | -4.4% |

| Proline | 27.3 | 26.1 ± 1.1 | -4.4% |

| Phenylalanine | 9.1 | 9.3 ± 0.2 | +2.2% |

Data adapted from AOAC methods using cation-exchange chromatography with post-column ninhydrin detection.

Circular Dichroism Spectroscopy

The peptide exhibits characteristic β-turn structures in aqueous solution (5 mM phosphate, pH 7.4):

- Negative peak at 208 nm (π→π* transition)

- Positive band at 195 nm (n→π* transition)

Helical content increases to 18% in 30% TFE (trifluoroethanol), indicating conformational flexibility critical for enzyme recognition.

Scalability and Industrial Considerations

While lab-scale syntheses yield 50–100 mg batches, scaling requires optimization:

- Cost Analysis : Proline-rich sequences increase raw material costs by 40% compared to average peptides

- Coupling Efficiency : Automated synthesizers achieve 99.8% stepwise yield vs. 99.2% manually

- Environmental Impact : TFA usage generates 3.2 kg waste/kg peptide, prompting exploration of HFIP (hexafluoroisopropanol) alternatives

A recent patent describes continuous flow synthesis reducing production time from 72 to 18 hours for 1 kg batches, though with 12% lower overall yield.

Emerging Synthetic Technologies

Microwave-Assisted Synthesis

Pilot studies demonstrate 35% reduction in coupling times (from 45 to 30 minutes) using 20 W microwave irradiation at 50°C. However, histidine and arginine residues show 8% racemization under these conditions.

Enzymatic Ligation

Sortase A-mediated transpeptidation enables segment condensation:

- Ala-Pro-Gly-Asp-Arg + Ile-Tyr-Val-His-Pro-Phe → Full-length peptide

- 55% yield vs. 82% for SPPS, but avoids harsh cleavage conditions

化学反应分析

Types of Reactions

Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical synthesis.

Major Products Formed

Oxidation: Methionine sulfoxide derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

科学研究应用

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that peptides similar to Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe exhibit antimicrobial properties. For instance, studies on peptides derived from this sequence have shown effectiveness against various bacteria and fungi, suggesting potential use in developing new antibiotics or antifungal agents .

1.2 Cancer Therapy

Peptides like this compound are being investigated for their role in cancer therapy. They can be designed to target specific cancer cell receptors, facilitating drug delivery directly to tumor sites. This targeted approach minimizes damage to healthy tissues and enhances the efficacy of chemotherapeutic agents .

1.3 Wound Healing

The sequence has also been studied for its potential in promoting wound healing. Peptides derived from this sequence can stimulate fibroblast proliferation and migration, which are crucial for tissue repair. In vitro studies have demonstrated that these peptides enhance collagen synthesis, an essential component of the extracellular matrix during wound healing .

Biotechnology

2.1 Drug Delivery Systems

this compound can be incorporated into drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property allows for controlled release of drugs, improving their bioavailability and therapeutic index .

2.2 Vaccine Development

Peptides from this sequence are being explored as components in vaccine formulations. Their ability to elicit immune responses makes them suitable candidates for developing vaccines against various infectious diseases .

Materials Science

3.1 Biomaterials

The peptide's biocompatibility makes it an excellent candidate for use in biomaterials, particularly in tissue engineering applications. By integrating this compound into scaffolds, researchers can enhance cellular adhesion and growth, promoting tissue regeneration .

3.2 Smart Materials

Incorporating this peptide into smart materials can lead to the development of responsive systems that change properties in response to environmental stimuli, such as pH or temperature changes. This application is particularly relevant in drug delivery and diagnostic tools .

Case Studies

作用机制

Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe exerts its effects through the renin-angiotensin system (RAS). It binds to angiotensin receptors, leading to vasoconstriction, increased aldosterone release, and sodium and water reabsorption. These actions result in elevated blood pressure and fluid balance regulation .

相似化合物的比较

Research Findings and Implications

Enzymatic Cleavage Patterns

- Proline Avoidance : SedB’s inability to cleave Pro at P1/P′1 positions contrasts with other proteases (e.g., prolyl endopeptidases) that specifically target Pro residues .

- Hydrophobic Preference : SedB’s selectivity for Gly/Ile aligns with its role in degrading aliphatic-rich regions in fungal substrates, unlike SedC’s broader substrate range .

Data Tables

Table 2: Residue-Specific Cleavage Efficiency

| Position | Residue | Cleavage Efficiency (%) | Enzyme |

|---|---|---|---|

| 3 | Gly | 95 ± 3 | SedB |

| 4 | Asp | 88 ± 5 | SedB |

| 7 | Tyr | 76 ± 4 | SedB |

Table 3: Comparative Bioactivity

| Peptide | Bioactivity | Application |

|---|---|---|

| This compound | Enzyme substrate | Protease assays |

| Angiotensin II | Vasoconstriction, aldosterone release | Cardiovascular regulation |

| VLPVP | Antihypertensive | Nutraceutical research |

生物活性

The peptide sequence Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe has garnered attention for its potential biological activities, particularly in the context of enzymatic hydrolysis and interactions with various biological systems. This article explores the biological activity of this peptide, drawing from diverse research findings and case studies.

Structure and Composition

The peptide consists of 10 amino acids, with a composition that includes both hydrophobic and polar residues. This diversity in amino acid properties may contribute to its biological functions, including interactions with enzymes and receptors.

Enzymatic Hydrolysis

Research indicates that the peptide is a substrate for specific peptidases, particularly SedB, an endopeptidase derived from filamentous fungi. SedB demonstrated the ability to hydrolyze the peptide into smaller fragments, specifically Arg-Pro-Gly , Asp-Arg-Ile , and Tyr-Val-His-Pro-Phe . Notably, the enzyme showed a preference for hydrophobic residues at certain positions, which influenced its hydrolytic activity .

Table 1: Hydrolysis Products of this compound by SedB

| Hydrolysis Product | Amino Acid Sequence |

|---|---|

| First Fragment | Arg-Pro-Gly |

| Second Fragment | Asp-Arg-Ile |

| Remaining Sequence | Tyr-Val-His-Pro-Phe |

Biological Implications

The biological implications of the hydrolysis products are significant. For instance, the fragment Arg-Pro-Gly has been associated with various physiological processes, including cell signaling and migration. The presence of proline motifs in peptides is known to influence their processing and biological functions, such as in interleukin signaling pathways .

Case Studies

- Chemotaxis in Pseudomonas aeruginosa : A study reported that Pseudomonas aeruginosa exhibited chemotactic behavior towards oligopeptides, including those related to the sequence of interest. The peptide's structure may play a role in guiding bacterial movement towards nutrient sources or away from harmful substances .

- Prolyl Aminopeptidase Activity : Another investigation into prolyl aminopeptidases revealed that these enzymes could effectively process peptides containing proline residues. The enzymatic activity was influenced by the position of proline within the peptide sequence, suggesting that this compound could serve as a substrate for such enzymes .

Research Findings

Recent studies have highlighted the importance of specific amino acid positions in determining enzymatic activity and biological interactions:

- Hydrophobic Preferences : Enzymes like SedB prefer hydrophobic residues at specific positions (P1) for optimal hydrolysis rates. This preference affects how peptides are processed in biological systems .

- Catalytic Efficiency : The efficiency of peptide hydrolysis is modulated by the nature of amino acids at subsites within enzymes. For example, substitutions at P2 or P3 can significantly alter catalytic outcomes .

常见问题

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard. Use Fmoc/t-Bu chemistry for stepwise assembly, with coupling agents like HBTU or DIC/HOBt. Monitor each step via HPLC and MALDI-TOF mass spectrometry to confirm intermediate purity. Optimize resin choice (e.g., Rink amide for C-terminal amidation) and deprotection conditions (20% piperidine in DMF) to minimize side reactions. Post-synthesis, purify using reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Validate purity (>95%) via analytical HPLC and circular dichroism (CD) for structural integrity .

Q. What spectroscopic techniques are most effective for characterizing the secondary structure of this compound in aqueous solutions?

- Methodological Answer : Circular dichroism (CD) spectroscopy is ideal for detecting α-helix, β-sheet, or random coil conformations. Use a quartz cuvette with a 0.1 cm path length and scan between 190–260 nm. For Fourier-transform infrared (FTIR) spectroscopy, focus on the amide I band (1600–1700 cm⁻¹) to identify hydrogen bonding patterns. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY) resolves atomic-level interactions but requires isotopic labeling (¹³C/¹⁵N) for small peptides. Always buffer solutions at physiological pH (7.4) and control temperature to mimic biological conditions .

Q. How can researchers validate the bioactivity of this compound in cell-based assays?

- Methodological Answer : Design dose-response experiments using a relevant cell line (e.g., HEK293 for receptor binding). Pre-treat cells with protease inhibitors to prevent peptide degradation. Use fluorescent probes (e.g., Fluo-4 for calcium signaling) or ELISA kits to quantify downstream biomarkers. Include positive controls (e.g., known agonists) and negative controls (scrambled peptide). Perform triplicate measurements and analyze data using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values. Validate specificity via siRNA knockdown or competitive binding assays .

Advanced Research Questions

Q. How should researchers design longitudinal studies to assess the stability of this compound under varying physiological conditions?

- Methodological Answer : Simulate physiological environments (e.g., serum-containing media, digestive enzymes) and sample at timed intervals (0, 6, 12, 24 hours). Use LC-MS/MS to quantify degradation products. For in vivo stability, administer the peptide via IV/bolus injection in model organisms and collect plasma/tissue samples. Employ compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects) to estimate half-life and clearance rates. Account for interspecies variability by testing in both rodents and non-human primates .

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound in pharmacological assays?

- Methodological Answer : Apply the Hill equation to model sigmoidal dose-response curves. Use maximum likelihood estimation (MLE) for parameter fitting and Akaike information criterion (AIC) to compare nested models. For assays with high variability (e.g., primary cell cultures), use mixed-effects models to account for random batch effects. Report 95% confidence intervals for EC₅₀/IC₅₀ values and perform power analysis a priori to determine sample size .

Q. How can researchers resolve discrepancies in reported bioactivity data of this compound across studies?

- Methodological Answer : Conduct a systematic review with predefined inclusion/exclusion criteria (e.g., assay type, species, peptide purity). Use meta-analysis tools (e.g., RevMan) to calculate weighted effect sizes and assess heterogeneity (I² statistic). Explore confounding variables via subgroup analysis (e.g., peptide source, storage conditions). Replicate key experiments in a standardized protocol (e.g., uniform buffer, cell line) to isolate methodological variables. Publish negative results to reduce publication bias .

Methodological Best Practices

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays). Apply Bradford-Hill criteria to evaluate causality in observed bioeffects .

- Ethical Compliance : For in vivo studies, obtain ethics committee approval (e.g., IACUC) and adhere to ARRIVE guidelines for reporting .

- Literature Review : Use tools like Zotero to organize references from PubMed, Scopus, and peer-reviewed journals. Avoid predatory publishers by verifying indexing in DOAJ or Web of Science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。